2-(1H-Indazol-7-yl)morpholine
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Overview
Description
2-(1H-Indazol-7-yl)morpholine is a heterocyclic compound that combines the structural features of indazole and morpholine. Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-7-yl)morpholine typically involves the formation of the indazole ring followed by the introduction of the morpholine moiety. One common method is the transition metal-catalyzed cyclization of appropriate precursors. For example, a Cu(OAc)2-catalyzed reaction can be used to form the indazole ring by N–N bond formation employing oxygen as the terminal oxidant . The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indazol-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole or morpholine rings.
Substitution: Both the indazole and morpholine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring may yield indazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
2-(1H-Indazol-7-yl)morpholine has several scientific research applications, including:
Medicine: Due to its potential biological activities, it is investigated as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and morpholine-containing molecules. Examples include:
Indazole derivatives: Compounds like 1H-indazole and 2H-indazole, which share the indazole core structure.
Morpholine derivatives: Compounds like N-substituted morpholines, which contain the morpholine ring with various substituents.
Uniqueness
2-(1H-Indazol-7-yl)morpholine is unique due to the combination of the indazole and morpholine rings, which can confer a distinct set of biological activities and physicochemical properties. This combination allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1H-indazol-7-yl)morpholine |
InChI |
InChI=1S/C11H13N3O/c1-2-8-6-13-14-11(8)9(3-1)10-7-12-4-5-15-10/h1-3,6,10,12H,4-5,7H2,(H,13,14) |
InChI Key |
NVDPFAVVADZRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=CC3=C2NN=C3 |
Origin of Product |
United States |
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